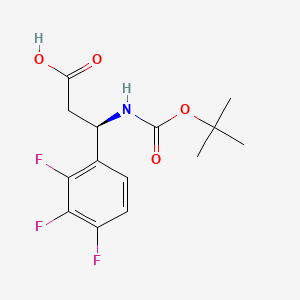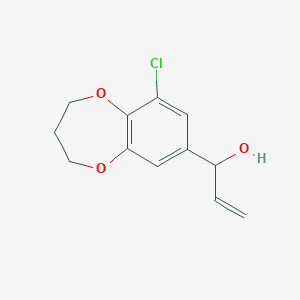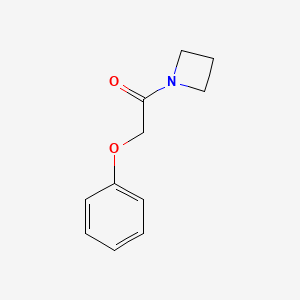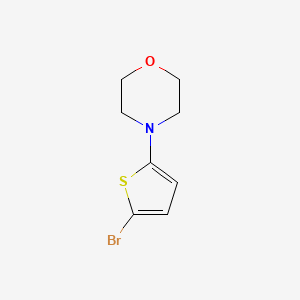
2-Bromo-5-(morpholino)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromothiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrNOS It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)morpholine typically involves the bromination of thiophene followed by a coupling reaction with morpholine. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene derivative with morpholine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for 4-(5-bromothiophen-2-yl)morpholine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-(5-bromothiophen-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thiophene derivatives and reduced thiophene rings.
科学的研究の応用
4-(5-bromothiophen-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 4-(5-bromothiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: Similar structure but with a pyrimidine ring instead of a thiophene ring.
4-(5-bromothiophen-2-yl-3,4-d2)morpholine: A deuterated analog of 4-(5-bromothiophen-2-yl)morpholine.
Uniqueness
4-(5-bromothiophen-2-yl)morpholine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in the development of materials for electronic applications and as a versatile intermediate in organic synthesis.
特性
分子式 |
C8H10BrNOS |
|---|---|
分子量 |
248.14 g/mol |
IUPAC名 |
4-(5-bromothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H10BrNOS/c9-7-1-2-8(12-7)10-3-5-11-6-4-10/h1-2H,3-6H2 |
InChIキー |
LUMMVCFRZDHMAJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


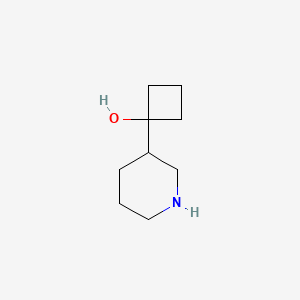
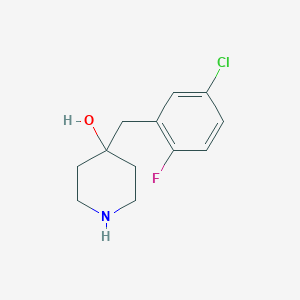
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
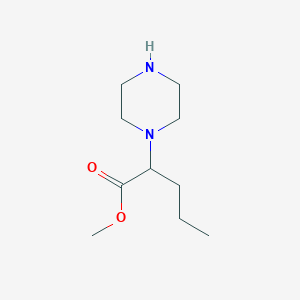
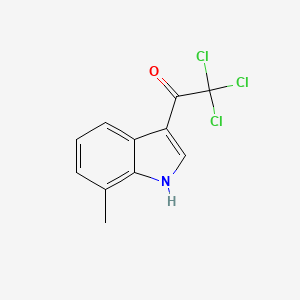

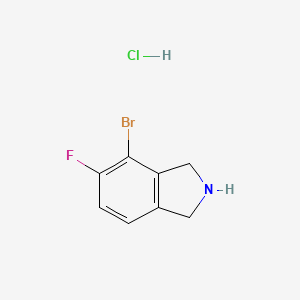
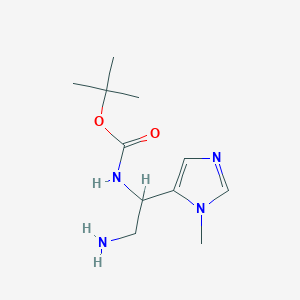
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
